![molecular formula C5H7ClN2O B597066 3-Chloro-5-isopropyl-1,2,4-oxadiazole CAS No. 1243250-26-1](/img/structure/B597066.png)
3-Chloro-5-isopropyl-1,2,4-oxadiazole
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Overview
Description
3-Chloro-5-isopropyl-1,2,4-oxadiazole is a chemical compound with the molecular formula C5H7ClN2O. It has an average mass of 146.575 Da and a monoisotopic mass of 146.024689 Da . It is a heterocyclic compound, which means it contains atoms of at least two different elements in its rings .
Molecular Structure Analysis
The molecular structure of this compound consists of a five-membered ring containing an oxygen atom and two nitrogen atoms. The compound also contains a chlorine atom and an isopropyl group attached to the ring .Physical And Chemical Properties Analysis
This compound has a density of 1.2±0.1 g/cm3, a boiling point of 207.7±23.0 °C at 760 mmHg, and a vapor pressure of 0.3±0.4 mmHg at 25°C. It has an enthalpy of vaporization of 42.6±3.0 kJ/mol and a flash point of 79.4±22.6 °C .Scientific Research Applications
Therapeutic Worth of Oxadiazole Derivatives
Oxadiazole derivatives, including the 1,3,4-oxadiazole ring, are prominent in medicinal chemistry due to their ability to bind effectively with various enzymes and receptors through numerous weak interactions. This feature has led to the development of oxadiazole-based compounds with significant therapeutic potential across a variety of medicinal applications such as anticancer, antifungal, antibacterial, antitubercular, anti-inflammatory, antineuropathic, antihypertensive, antihistaminic, antiparasitic, antiobesity, antiviral, and more. The comprehensive review by Verma et al. (2019) highlights the current developments and the extensive therapeutic applications of these compounds, underscoring their significant contribution to addressing different ailments (Verma et al., 2019).
Synthesis and Biological Roles
The innovative methods for synthesizing 1,3,4-oxadiazole derivatives and their medicinal applications have been a focus of research, aiming to develop new therapeutic agents for numerous diseases. Nayak and Poojary (2019) reviewed the recent advancements in the synthesis and biological applications of 1,3,4-oxadiazole candidates, providing insights into their role in creating new therapeutic species (Nayak & Poojary, 2019).
Pharmacological Activity
The pharmacological activity of oxadiazole derivatives, including antibacterial, anti-inflammatory, antituberculous, antifungal, antidiabetic, and anticancer activities, has been significantly noted in recent research. Wang et al. (2022) discuss the synthesis and pharmacological evaluation of oxadiazole derivatives, emphasizing their role in developing new medicinal agents with enhanced pharmacological activities (Wang et al., 2022).
Metal-Ion Sensing Applications
Oxadiazoles, particularly the 1,3,4-oxadiazole scaffolds, have found applications beyond pharmacology, such as in metal-ion sensing. Sharma et al. (2022) discuss the synthetic strategies and applications of 1,3,4-oxadiazole derivatives in developing chemosensors for metal ions. This review illustrates the versatility of oxadiazole compounds in various fields, including material science and analytical chemistry (Sharma et al., 2022).
Anticancer and Antiviral Activities
The anticancer and antiviral potential of 1,3,4-oxadiazole derivatives is a significant area of interest. Studies have shown that these compounds exhibit considerable activity against various cancer cell lines and viruses, underscoring their potential as lead molecules in treating cancer and viral infections (Devi et al., 2022).
Future Directions
Mechanism of Action
Target of Action
1,2,4-oxadiazoles, the class of compounds to which it belongs, have been synthesized as anti-infective agents with anti-bacterial, anti-viral, and anti-leishmanial activities . The specific targets can vary depending on the disease-causing organism.
Mode of Action
1,2,4-oxadiazoles are known to interact with their targets, leading to changes that inhibit the growth or function of the disease-causing organism .
Biochemical Pathways
Given its potential anti-infective properties, it may interfere with essential biochemical pathways in the targeted organisms, leading to their inhibition .
Result of Action
As a potential anti-infective agent, it may lead to the inhibition or death of disease-causing organisms .
properties
IUPAC Name |
3-chloro-5-propan-2-yl-1,2,4-oxadiazole |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H7ClN2O/c1-3(2)4-7-5(6)8-9-4/h3H,1-2H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FFTIXTYCNSSYIA-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=NC(=NO1)Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H7ClN2O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID601259943 |
Source
|
Record name | 3-Chloro-5-(1-methylethyl)-1,2,4-oxadiazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID601259943 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
146.57 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
1243250-26-1 |
Source
|
Record name | 3-Chloro-5-(1-methylethyl)-1,2,4-oxadiazole | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1243250-26-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 3-Chloro-5-(1-methylethyl)-1,2,4-oxadiazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID601259943 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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